Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate

Description

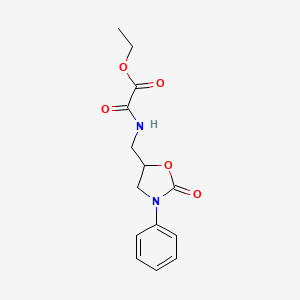

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate is a synthetic organic compound featuring a central oxazolidinone ring substituted with a phenyl group at the 3-position. The oxazolidinone moiety is linked via a methylene bridge to an amino group, which is further connected to an ethyl oxoacetate ester.

Properties

IUPAC Name |

ethyl 2-oxo-2-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-2-20-13(18)12(17)15-8-11-9-16(14(19)21-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQKYHYZBZDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, also known under its CAS Number 954722-15-7, is a compound with notable biological activities that have been the subject of various studies. This article explores its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.28 g/mol. The compound features a phenyloxazolidin structure which is significant for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a study on related oxazolidinone derivatives indicated that they exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 3.91 | 15.62 |

| Compound B | Escherichia coli | 62.5 | 125 |

| Compound C | Candida albicans | 15.62 | 31.25 |

The above table demonstrates that certain derivatives exhibit high potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may share similar mechanisms of action.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. In one study, various concentrations were tested on L929 cells, revealing that while some compounds induced cytotoxic effects, others enhanced cell viability.

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Compound A (%) | Compound B (%) | Compound C (%) |

|---|---|---|---|

| 200 | 77 | 68 | 89 |

| 100 | 92 | 92 | 88 |

| 50 | 74 | 67 | 96 |

| 25 | 97 | 103 | 91 |

Results indicated that at lower concentrations, some compounds increased cell viability significantly, suggesting potential therapeutic applications in cancer treatment or regenerative medicine.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of bacterial protein synthesis and the modulation of metabolic pathways in target cells. The presence of the oxazolidinone moiety is critical in this regard, as it has been shown to interact with ribosomal RNA.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections demonstrated that treatment with an oxazolidinone derivative led to significant improvement in symptoms and reduction in bacterial load.

- Case Study on Cytotoxic Effects : In vitro studies involving various cancer cell lines showed that Ethyl derivatives could selectively induce apoptosis in malignant cells while sparing normal cells, underscoring their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with structurally related molecules to highlight key differences in functional groups, synthesis, and properties.

Crystallographic and Structural Analysis

- Structural determination of analogues (e.g., ) likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography . The oxazolidinone and thiazole rings adopt planar conformations, with bond lengths and angles consistent with resonance stabilization of the carbonyl and heterocyclic groups.

Research Implications and Gaps

- Target Compound : Further studies should explore its antimicrobial efficacy, toxicity, and metabolic stability. Comparative crystallography (using SHELX) could elucidate conformational preferences versus thiazole or pyrrolizine analogues.

- Synthesis Optimization : Low yields in thiazole derivatives (e.g., 26% in ) highlight the need for improved acylation protocols, possibly using coupling agents or microwave-assisted synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.